Cas no 7244-77-1 (P-Nitrophenyl Propyl Ether)

P-Nitrophenyl Propyl Ether structure
P-Nitrophenyl Propyl Ether structure
Nome do Produto:P-Nitrophenyl Propyl Ether
N.o CAS:7244-77-1
MF:C9H11NO3
MW:181.188542604446
CID:581455
PubChem ID:81657

P-Nitrophenyl Propyl Ether Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene,1-nitro-4-propoxy-
    • P-NITROPHENYL PROPYL ETHER
    • P-PROPOXYNITROBENZENE
    • 1-nitro-4-propoxybenzene
    • 4-nitro-n-propoxybenzene
    • 4-nitrophenyl propyl ether
    • 4-propoxy-nitrobenzene
    • Benzene,1-nitro-4-propoxy
    • Einecs 230-650-2
    • p-nitro-n-propoxybenzene
    • p-nitrophenyl n-propyl ether
    • Propyl 4-nitrophenyl ether
    • P-Nitrophenyl Propyl Ether

Propriedades Computadas

  • Massa Exacta: 181.07400

Propriedades Experimentais

  • Densidade: 1.1791 (estimate)
  • Ponto de ebulição: 294.29°C (estimate)
  • Índice de Refracção: 1.5525 (estimate)
  • PSA: 55.05000
  • LogP: 2.90680

P-Nitrophenyl Propyl Ether Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-128112-0.25g
1-nitro-4-propoxybenzene
7244-77-1 95%
0.25g
$78.0 2023-06-08
Enamine
EN300-128112-1.0g
1-nitro-4-propoxybenzene
7244-77-1 95%
1g
$157.0 2023-06-08
Enamine
EN300-128112-0.1g
1-nitro-4-propoxybenzene
7244-77-1 95%
0.1g
$55.0 2023-06-08
TRC
N901263-50mg
P-Nitrophenyl Propyl Ether
7244-77-1
50mg
$ 70.00 2022-06-03
Apollo Scientific
OR956283-5g
p-Nitrophenyl propyl ether
7244-77-1 98%
5g
£445.00 2025-02-20
Apollo Scientific
OR956283-1g
p-Nitrophenyl propyl ether
7244-77-1 98%
1g
£150.00 2025-02-20
Enamine
EN300-128112-100mg
1-nitro-4-propoxybenzene
7244-77-1 95.0%
100mg
$42.0 2023-10-01
Enamine
EN300-128112-5000mg
1-nitro-4-propoxybenzene
7244-77-1 95.0%
5000mg
$360.0 2023-10-01
1PlusChem
1P00FEIC-2.5g
p-nitrophenylpropylether
7244-77-1 95%
2.5g
$312.00 2024-04-21
A2B Chem LLC
AH17844-250mg
p-Nitrophenyl propyl ether
7244-77-1 95%
250mg
$118.00 2023-12-30

P-Nitrophenyl Propyl Ether Literatura Relacionada

  • 1. Model systems for cytochrome P450 dependent mono-oxygenases. Part 2. Kinetic isotope effects for the oxidative demethylation of anisole and [Me-2H3]anisole by cytochrome P450 dependent mono-oxygenases and model systems
    John R. Lindsay Smith,Paul R. Sleath J. Chem. Soc. Perkin Trans. 2 1983 621
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